3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA
Overview
Description
3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, a chlorobenzoyl group, and a thiourea linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA typically involves multiple steps. One common route starts with the preparation of the benzoxazole core, which can be synthesized from 2-aminophenol and aldehydes under various catalytic conditions Finally, the thiourea linkage is formed by reacting the intermediate with thiourea under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-efficiency catalysts and solvent systems that are both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. In cancer cells, it may interfere with DNA replication or induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL QUINAZOLIN-4(3H)-ONES: Known for their antibacterial properties.
BENZOXAZOLE DERIVATIVES: Exhibit a range of biological activities, including antifungal and anticancer effects.
Uniqueness
What sets 3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its benzoxazole core is particularly effective in interacting with biological targets, while the chlorobenzoyl and thiourea groups enhance its chemical reactivity and stability .
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c22-15-6-2-1-5-13(15)19(27)25-21(29)23-12-9-10-17(26)14(11-12)20-24-16-7-3-4-8-18(16)28-20/h1-11,26H,(H2,23,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDPQVBCJHHMAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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